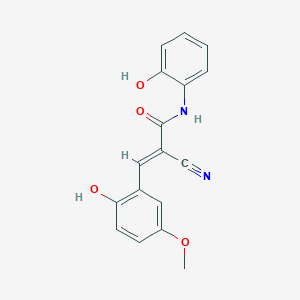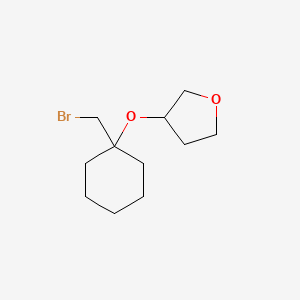![molecular formula C15H20ClN3O2S B13548836 ((3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone hydrochloride](/img/structure/B13548836.png)
((3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1-[(3R,4S)-1-(1,3-benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-yl]methanamine hydrochloride: is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, which is known for its biological activity, and a pyrrolidine ring, which is often found in pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(3R,4S)-1-(1,3-benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-yl]methanamine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the pyrrolidine ring. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: rac-1-[(3R,4S)-1-(1,3-benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the pyrrolidine ring.
Substitution: The ethoxy group on the pyrrolidine ring can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the pyrrolidine ring can lead to various amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, rac-1-[(3R,4S)-1-(1,3-benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-yl]methanamine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s benzothiazole moiety is known for its biological activity, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: In medicine, this compound could be explored for its potential therapeutic effects. The presence of the benzothiazole and pyrrolidine rings suggests it may have pharmacological activity, possibly as an anti-inflammatory or antimicrobial agent.
Industry: In the industrial sector, rac-1-[(3R,4S)-1-(1,3-benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-yl]methanamine hydrochloride could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of rac-1-[(3R,4S)-1-(1,3-benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(1,3-Benzothiazole-2-carbonyl)pyrrolidine: Shares the benzothiazole moiety but lacks the ethoxy group.
4-Ethoxypyrrolidine: Contains the pyrrolidine ring with an ethoxy group but lacks the benzothiazole moiety.
Benzothiazole derivatives: Various compounds with the benzothiazole core but different substituents.
Uniqueness: rac-1-[(3R,4S)-1-(1,3-benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-yl]methanamine hydrochloride is unique due to the combination of the benzothiazole and pyrrolidine rings, along with the ethoxy group. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds.
Propriétés
Formule moléculaire |
C15H20ClN3O2S |
|---|---|
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
[(3R,4S)-3-(aminomethyl)-4-ethoxypyrrolidin-1-yl]-(1,3-benzothiazol-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C15H19N3O2S.ClH/c1-2-20-12-9-18(8-10(12)7-16)15(19)14-17-11-5-3-4-6-13(11)21-14;/h3-6,10,12H,2,7-9,16H2,1H3;1H/t10-,12-;/m1./s1 |
Clé InChI |
CDFYWACPLVCOBP-MHDYBILJSA-N |
SMILES isomérique |
CCO[C@@H]1CN(C[C@H]1CN)C(=O)C2=NC3=CC=CC=C3S2.Cl |
SMILES canonique |
CCOC1CN(CC1CN)C(=O)C2=NC3=CC=CC=C3S2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloromethyl-1-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13548773.png)



![Potassium trifluoro(spiro[2.3]hexan-5-yl)borate](/img/structure/B13548804.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride](/img/structure/B13548809.png)




